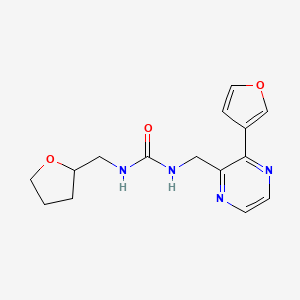
1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure features a furan ring and a pyrazine moiety, which are known to contribute to various biological activities.
Research indicates that compounds with similar structures often exhibit antitumor , antiviral , and anti-inflammatory properties. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar derivatives have shown the ability to inhibit specific enzymes involved in cancer progression.
- Modulation of Signaling Pathways : These compounds may interfere with key signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Studies have demonstrated that derivatives of pyrazine and furan compounds can exhibit significant anticancer activity. For instance, a related compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways . The specific activity of this compound in various cancer cell lines remains to be fully elucidated but is hypothesized to be promising based on structural analogs.
Antiviral Properties
Some studies suggest that similar compounds have antiviral effects, particularly against RNA viruses. The mechanism often involves interference with viral replication processes or modulation of host immune responses .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a pyrazine derivative in vitro. The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxic effects. The study concluded that further investigation into the structure-activity relationship (SAR) could optimize its efficacy .
Study 2: Antiviral Activity
Another research effort focused on a series of furan-containing compounds, revealing significant antiviral activity against influenza viruses. The study highlighted how modifications to the side chains could enhance bioactivity, suggesting a similar approach for optimizing this compound for antiviral applications .
Data Table: Comparative Biological Activities
Propiedades
IUPAC Name |
1-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c20-15(18-8-12-2-1-6-22-12)19-9-13-14(17-5-4-16-13)11-3-7-21-10-11/h3-5,7,10,12H,1-2,6,8-9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMNZKHQBCROEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













